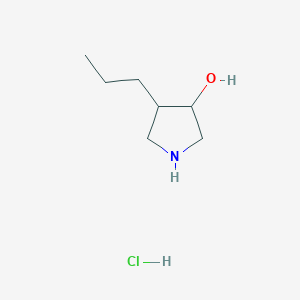
4-Propylpyrrolidin-3-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylpyrrolidin-3-ol;hydrochloride is a chemical compound belonging to the class of organic compounds known as pyrrolidines. It is characterized by a pyrrolidine ring, a five-membered lactam, with a hydroxyl group at the third position and a propyl group at the fourth position, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolidin-3-one: The compound can be synthesized by the reduction of pyrrolidin-3-one using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group with a propylamine under acidic conditions.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is crucial to achieving the desired product.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be used to synthesize the compound from its oxidized forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acidic conditions and nucleophiles such as alkyl halides are typically employed.
Major Products Formed:
Oxidation: Pyrrolidin-3-one, pyrrolidin-3-carboxylic acid.
Reduction: 4-Propylpyrrolidin-3-ol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
4-Propylpyrrolidin-3-ol;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
作用机制
The mechanism by which 4-Propylpyrrolidin-3-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds, while the propyl group can interact with hydrophobic regions of target molecules. The exact mechanism depends on the specific application and the biological or chemical system .
相似化合物的比较
3-Pyrrolidinol: Similar structure but lacks the propyl group.
4-Butylpyrrolidin-3-ol: Similar structure with a butyl group instead of a propyl group.
Pyrrolidin-3-one: Oxidized form of 4-Propylpyrrolidin-3-ol.
Uniqueness: 4-Propylpyrrolidin-3-ol;hydrochloride is unique due to its specific combination of a pyrrolidine ring with a propyl group, which influences its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC 名称 |
4-propylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-6-4-8-5-7(6)9;/h6-9H,2-5H2,1H3;1H |
InChI 键 |
FECIVVIUQJHLRT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CNCC1O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


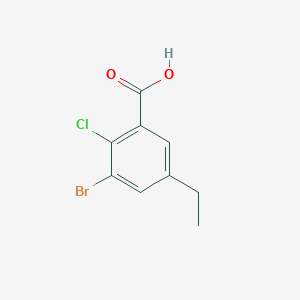
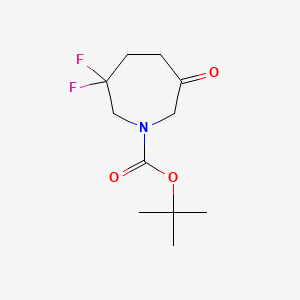
![[(2R,3S,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15361759.png)
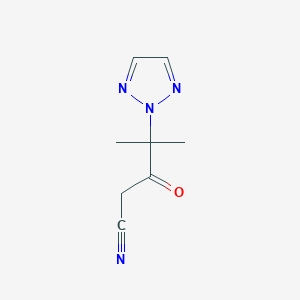
![[(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B15361764.png)
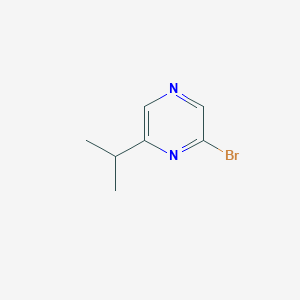
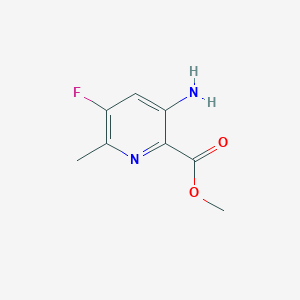
![TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl](/img/structure/B15361806.png)

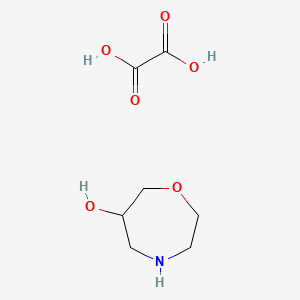
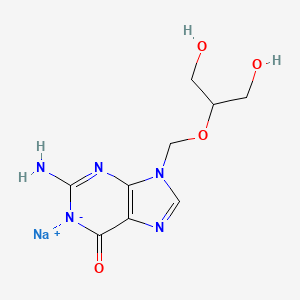
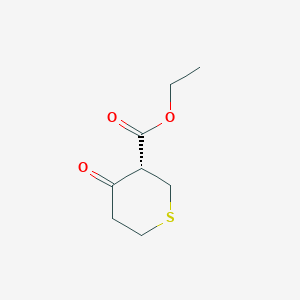
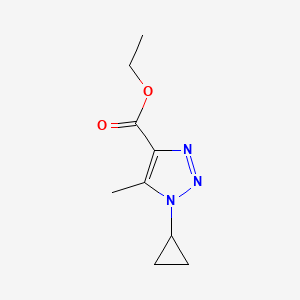
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
